molecular formula C24H23N3O4 B12023122 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide CAS No. 765912-78-5

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

Katalognummer: B12023122
CAS-Nummer: 765912-78-5
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: LFPXUOOQUFSOIO-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a benzylidene hydrazine moiety, and an ethoxyphenyl group, making it a unique molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzyloxybenzylidene hydrazine intermediate, followed by the introduction of the ethoxyphenyl group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(3-(Methoxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
  • 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide stands out due to its specific functional groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

765912-78-5

Molekularformel

C24H23N3O4

Molekulargewicht

417.5 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C24H23N3O4/c1-2-30-21-13-11-20(12-14-21)26-23(28)24(29)27-25-16-19-9-6-10-22(15-19)31-17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+

InChI-Schlüssel

LFPXUOOQUFSOIO-PCLIKHOPSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.